molecular formula C14H18N4O4S B2529346 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine CAS No. 1005879-90-2

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine

Cat. No.: B2529346
CAS No.: 1005879-90-2
M. Wt: 338.38
InChI Key: JROCPWOMGHFXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, a furan ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the sulfonyl group: The pyrazole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling with piperazine: The final step involves the coupling of the furan-2-carbonyl chloride with piperazine under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions.

Comparison with Similar Compounds

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine can be compared with other similar compounds, such as:

    1-(1H-pyrazol-4-ylsulfonyl)-4-(furan-2-carbonyl)piperazine: Lacks the dimethyl substitution on the pyrazole ring, which may affect its biological activity and chemical reactivity.

    1-(1H-pyrazol-4-ylsulfonyl)-4-(thiophene-2-carbonyl)piperazine: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and interactions with biological targets.

    1-(1H-pyrazol-4-ylsulfonyl)-4-(benzoyl)piperazine: Features a benzoyl group instead of a furan-2-carbonyl group, potentially affecting its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-11-13(10-16(2)15-11)23(20,21)18-7-5-17(6-8-18)14(19)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROCPWOMGHFXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.